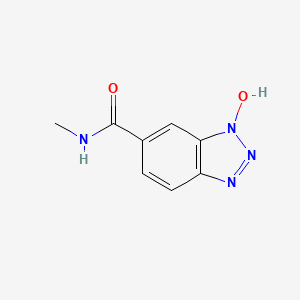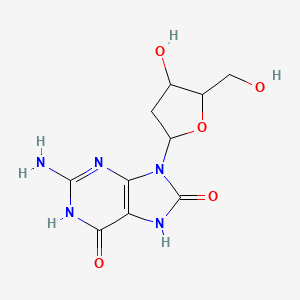
1,3-Dichlorobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichlorobut-2-ene is an organochlorine compound with the molecular formula C₄H₆Cl₂. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique chemical properties .
Vorbereitungsmethoden
1,3-Dichlorobut-2-ene can be synthesized through several methods:
Synthetic Routes: One common method involves the addition of hydrogen chloride to chloroprene in the presence of a catalyst such as copper(I) chloride, hydrochloric acid, and an amine or amine salt.
Industrial Production: Industrially, this compound is produced from butadiene through a three-step process involving chlorination and isomerization.
Analyse Chemischer Reaktionen
1,3-Dichlorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Dehydrochlorination: This compound can be dehydrochlorinated to form acetylene intermediates, which can further react to form various products.
Chalcogenation: It can react with organic dichalcogenides to form bis(phenylsulfanyl)butenes under specific conditions.
Wissenschaftliche Forschungsanwendungen
1,3-Dichlorobut-2-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-dichlorobut-2-ene in chemical reactions typically involves nucleophilic substitution and elimination processes. For instance, in the reaction with 1,2-ethanedithiol, the chlorine atoms are replaced by sulfur atoms through an S_N2 mechanism, followed by dehydrochlorination to form an acetylene intermediate. This intermediate undergoes intramolecular nucleophilic attack to yield the final product .
Vergleich Mit ähnlichen Verbindungen
1,3-Dichlorobut-2-ene can be compared with other similar compounds, such as:
1,4-Dichlorobut-2-ene: This compound is also an organochlorine with similar reactivity but differs in the position of the chlorine atoms.
1,3-Dichloropropene: Another similar compound that undergoes analogous reactions but has a different carbon chain length.
This compound stands out due to its specific reactivity patterns and the ability to form unique products through various chemical reactions.
Eigenschaften
CAS-Nummer |
7415-31-8 |
|---|---|
Molekularformel |
C4H6Cl2 |
Molekulargewicht |
124.99 g/mol |
IUPAC-Name |
(E)-1,3-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+ |
InChI-Schlüssel |
WLIADPFXSACYLS-DUXPYHPUSA-N |
Isomerische SMILES |
C/C(=C\CCl)/Cl |
Kanonische SMILES |
CC(=CCCl)Cl |
Siedepunkt |
131 °C 126 °C |
Color/Form |
CLEAR TO STRAW-COLORED LIQUID |
Dichte |
1.161 Relative density (water = 1): 1.2 |
Flammpunkt |
27 °C 80 °F (CLOSED CUP) 27 °C c.c. |
melting_point |
-75 °C |
Physikalische Beschreibung |
Liquid Clear to straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline] COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. |
Löslichkeit |
INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS Soluble in acetone, benzene, ether and ethanol Solubility in water: reaction |
Dampfdichte |
4.31 (Air = 1) Relative vapor density (air = 1): 4.3 |
Dampfdruck |
12.6 [mmHg] Vapor pressure, kPa at 25 °C: 1.33 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


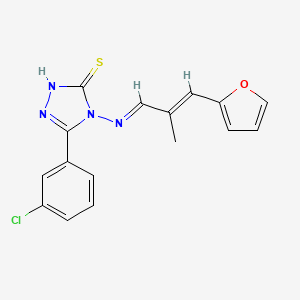

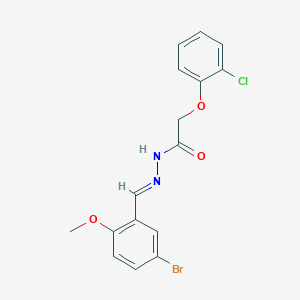
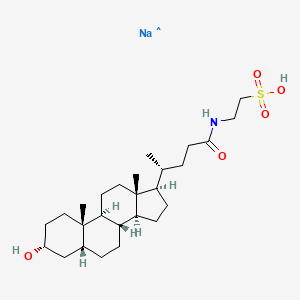
![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

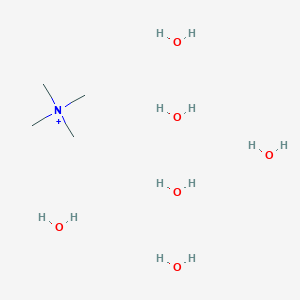
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
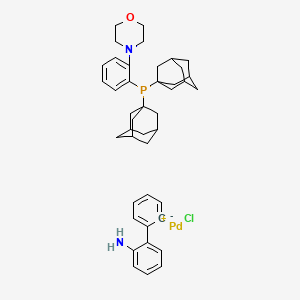
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)
